Methyl 2-[(2-hydroxyethyl)amino]benzoate
Overview
Description
“Methyl 2-[(2-hydroxyethyl)amino]benzoate” is a chemical compound with the molecular formula C10H13NO3 . It is also known as MHEAB.
Molecular Structure Analysis
“this compound” contains a total of 27 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 secondary amine (aromatic) .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.143±0.06 g/cm3 and a predicted boiling point of 309.1±25.0 °C .Scientific Research Applications
1. Organic Nonlinear Optical Material Development
Methyl-para-hydroxy benzoate, a compound related to Methyl 2-[(2-hydroxyethyl)amino]benzoate, has been studied for its potential as an organic nonlinear optical (NLO) material. Research has shown that amino acid (glycine) doping in Methyl-para-hydroxy benzoate crystals improves their transparency and nonlinear optical properties (Selvaraju, Kirubavathi, & Kumararaman, 2009).
2. Synthesis and Chemical Properties
The synthesis and chemical properties of this compound and related compounds have been a focus of research. For instance, a study highlighted the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate under various base conditions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
3. Applications in Pharmacology
Although your request excludes information related to drug use and dosage, it is worth noting that this compound and similar compounds have been investigated for potential pharmacological applications, including their role in enhancing neurotransmission and their metabolism in organisms (Lane et al., 2013).
4. Involvement in Plant Biology
Research has also explored the role of compounds like this compound in plant biology. For example, in snapdragon flowers, methyl benzoate is a significant scent compound, and its synthesis and emission are tightly regulated (Dudareva et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(2-hydroxyethylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-5-9(8)11-6-7-12/h2-5,11-12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFCSUUUBXBWSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296472 | |
Record name | methyl 2-[(2-hydroxyethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76315-61-2 | |
Record name | MLS000737697 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-[(2-hydroxyethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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